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Compound of Interest

Compound Name: 2,3-Dibromopropionamide

Cat. No.: B076969 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2,3-
Dibromopropionamide, a compound of interest in organic synthesis and as a potential

intermediate in pharmaceutical and agrochemical development. This document presents

available and predicted spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) analyses in a structured format for easy reference and

comparison. Detailed experimental protocols for acquiring such spectra are also provided,

along with a visual workflow for spectroscopic analysis.

Spectral Data Summary
The following tables summarize the key spectral data for 2,3-Dibromopropionamide. It is

important to note that while the Mass Spectrometry data is based on experimental findings, the

NMR and IR spectral data are predicted based on the known chemical structure and

comparison with analogous compounds, as explicit experimental spectra are not widely

available in the public domain.

Table 1: Mass Spectrometry (MS) Data for 2,3-Dibromopropionamide
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Property Value

Molecular Formula C₃H₅Br₂NO

Molecular Weight 230.89 g/mol

Major Fragments (m/z) 44, 150, 152

Isotopic Pattern

Presence of two bromine atoms (⁷⁹Br and ⁸¹Br)

results in a characteristic M, M+2, and M+4

pattern for bromine-containing fragments.

Source: NIST Mass Spectrometry Data Center.[1]

Table 2: Predicted ¹H NMR Spectral Data for 2,3-Dibromopropionamide

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.5 - 8.0 Broad Singlet 1H -NH (amide)

~7.0 - 7.5 Broad Singlet 1H -NH (amide)

~4.5 - 4.8 Doublet of Doublets 1H -CH(Br)-

~3.8 - 4.2 Multiplet 2H -CH₂(Br)

Table 3: Predicted ¹³C NMR Spectral Data for 2,3-Dibromopropionamide

Chemical Shift (δ, ppm) Assignment

~170 - 175 -C=O (amide)

~45 - 55 -CH(Br)-

~35 - 45 -CH₂(Br)

Table 4: Predicted Infrared (IR) Absorption Data for 2,3-Dibromopropionamide
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Wavenumber (cm⁻¹) Intensity Assignment

~3400 - 3200 Strong, Broad N-H stretch (amide)

~2950 - 2850 Medium C-H stretch (aliphatic)

~1680 - 1640 Strong C=O stretch (Amide I)

~1650 - 1590 Medium N-H bend (Amide II)

~700 - 500 Strong C-Br stretch

Experimental Protocols
The following are generalized protocols for the acquisition of NMR, IR, and Mass Spectra for a

solid organic compound like 2,3-Dibromopropionamide. Instrument-specific parameters may

require optimization.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

For ¹H NMR, dissolve 5-10 mg of 2,3-Dibromopropionamide in approximately 0.6-0.7 mL

of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

For ¹³C NMR, a higher concentration of 20-50 mg is recommended due to the lower

natural abundance of the ¹³C isotope.

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm).

Transfer the solution to a clean NMR tube.

¹H NMR Acquisition:

Use a standard single-pulse experiment on a 300-600 MHz NMR spectrometer.

Acquire 8 to 16 scans for a well-concentrated sample.

Set a relaxation delay of 1-2 seconds between scans.
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¹³C NMR Acquisition:

Use a proton-decoupled pulse sequence.

A larger number of scans (e.g., 128 to 1024 or more) is required due to the low sensitivity

of the ¹³C nucleus.

Employ a relaxation delay of 2-5 seconds.

Set a spectral width of approximately 200-250 ppm.

Data Processing:

Apply a Fourier transform to the raw Free Induction Decay (FID) data.

Perform phase and baseline corrections on the resulting spectrum.

Reference the chemical shifts to the TMS signal.

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (KBr Pellet Method):

Finely grind approximately 1-2 mg of 2,3-Dibromopropionamide with about 100-200 mg

of dry potassium bromide (KBr) powder using an agate mortar and pestle. KBr is IR-

transparent and serves as a matrix.

Place the mixture into a pellet die and apply pressure with a hydraulic press to form a thin,

transparent pellet.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder of the FTIR spectrometer.
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Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹. The instrument will

automatically ratio the sample spectrum to the background spectrum to generate the final

absorbance or transmittance spectrum.

2.3 Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

Dissolve a small amount of 2,3-Dibromopropionamide in a volatile organic solvent such

as dichloromethane or ethyl acetate to a concentration of approximately 10-100 µg/mL.

Ensure the sample is free of non-volatile materials.

GC-MS Analysis:

Gas Chromatograph (GC) Conditions:

Injector: Set to a temperature that ensures rapid volatilization without thermal

decomposition (e.g., 250 °C).

Column: Use a capillary column suitable for the analysis of polar and halogenated

compounds (e.g., a DB-5ms or equivalent).

Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then

ramp the temperature at a controlled rate (e.g., 10-20 °C/min) to a final temperature that

ensures the elution of the compound (e.g., 280 °C).

Carrier Gas: Use an inert gas, typically helium, at a constant flow rate.

Mass Spectrometer (MS) Conditions:

Ionization Mode: Electron Ionization (EI) is standard for creating a fragment library.

Mass Range: Scan a mass range appropriate for the expected fragments (e.g., m/z 40-

300).

Data Analysis:
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The total ion chromatogram (TIC) will show the retention time of 2,3-
Dibromopropionamide.

The mass spectrum corresponding to the GC peak will show the molecular ion (if stable

enough to be observed) and the fragmentation pattern.

Compare the obtained mass spectrum with a reference library (e.g., NIST) for

confirmation. The presence of two bromine isotopes will result in a characteristic isotopic

pattern for bromine-containing fragments.[2][3]

Visualization of the Spectroscopic Analysis
Workflow
The following diagram illustrates the logical workflow for the structural elucidation of an organic

compound like 2,3-Dibromopropionamide using the spectroscopic techniques described.
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General Workflow for Spectroscopic Analysis of 2,3-Dibromopropionamide
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Caption: Workflow for the spectroscopic analysis and structural confirmation of 2,3-
Dibromopropionamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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